molecular formula C20H28N2 B12680356 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline CAS No. 93859-42-8

4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline

Cat. No.: B12680356
CAS No.: 93859-42-8
M. Wt: 296.4 g/mol
InChI Key: MDKBDEDSAWACFL-UHFFFAOYSA-N
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Description

4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline (CAS 93859-42-8) is a high-purity organic compound supplied for laboratory research use. This aniline derivative has a molecular formula of C20H28N2 and a molecular weight of 296.45 g/mol . Its structure incorporates a sterically hindered 2,6-diisopropylaniline group, a feature known in coordination chemistry for constructing bulky ligands that stabilize metal complexes and modulate catalytic activity . The compound is characterized by specific physicochemical properties, including a calculated density of 1.023 g/cm³ and a high calculated boiling point of 440.1°C, indicating thermal stability . Researchers can utilize this chemical as a sophisticated precursor or building block in organic synthesis, particularly in the development of novel ligands for catalytic systems or in the synthesis of more complex chemical entities. All properties and applications are suggestive and for research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

93859-42-8

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(2-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C20H28N2/c1-12(2)17-10-15(11-18(13(3)4)20(17)22)9-16-8-6-7-14(5)19(16)21/h6-8,10-13H,9,21-22H2,1-5H3

InChI Key

MDKBDEDSAWACFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with 2-amino-m-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or other derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various amines.

Scientific Research Applications

Organic Synthesis

Asymmetric Hydrogenation : The compound has been studied for its role in asymmetric hydrogenation reactions. Specifically, it can serve as a ligand in metal-catalyzed reactions, facilitating the production of chiral compounds that are vital in pharmaceuticals . The steric and electronic properties of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline make it an effective candidate for enhancing reaction selectivity and yield.

Synthesis of Diarylamines : This compound is also utilized in the synthesis of diarylamines through various rearrangement reactions. Notably, the N-to-N' Smiles rearrangement has been reported to produce atropisomeric diarylamines with exceptional steric demand, showcasing its versatility in generating complex molecular architectures .

Catalysis

Transition Metal Catalysis : The compound has potential applications as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in polymerization processes. Research indicates that using bulky aryl groups can significantly influence the rate of chain growth and the formation of high molecular weight polymers .

Iron-Based Catalysts : Studies have demonstrated that incorporating this compound into iron-based complexes can improve their efficiency in catalyzing various chemical transformations, including olefin polymerization .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) : this compound is effectively analyzed using reverse phase HPLC methods. This technique allows for the separation and identification of impurities in pharmaceutical preparations. The mobile phase typically includes acetonitrile and water, making it suitable for mass spectrometry applications .

Pharmacokinetics Studies : The compound's stability and solubility characteristics make it an ideal candidate for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial .

Case Studies

Study Application Findings
Schramm et al. (2019)Asymmetric HydrogenationDemonstrated enhanced reactivity and selectivity using this compound as a ligand in iridium-catalyzed reactions .
Costil et al. (2020)Synthesis of DiarylaminesDeveloped a novel rearrangement method yielding atropisomeric diarylamines with significant steric hindrance .
Analytical Method DevelopmentHPLC SeparationEstablished effective separation protocols for analyzing this compound in pharmaceutical contexts .

Mechanism of Action

The mechanism of action of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline and its analogs:

Compound Name Substituent at Para Position Key Structural Features
This compound (2-Amino-m-tolyl)methyl Contains a methyl-linked aromatic amine group; moderate steric hindrance and basicity.
4-Iodo-2,6-diisopropylaniline Iodine Halogen substitution enhances electrophilicity; used in cross-coupling reactions .
N-(Anthracen-9-ylmethyl)-2,6-diisopropylaniline Anthracenylmethyl Bulky anthracene moiety increases steric bulk; utilized in iminium salt synthesis .
(E)-2,6-Diisopropyl-N-(pyridin-4-ylmethylene)aniline Pyridinylmethylene Schiff base with a planar pyridinyl-imine group; dihedral angle of 79.46° between rings .
4,4'-Methylenebis(2,6-diisopropylaniline) Methylene-bridged dimer Symmetric dimer with two 2,6-diisopropylaniline units; precursor for binuclear catalysts .

Spectral Data Comparison

Compound $ ^1H $ NMR (ppm) Key Signals $ ^{13}C $ NMR (ppm) Key Signals HRMS (ESI-TOF) m/z
This compound NH$_2$: ~3.4; Aromatic H: 6.5–7.0 (estimated) C-N: ~145; C-Iso: ~25 (estimated) Not reported
4-Iodo-2,6-diisopropylaniline Aromatic H: 6.8–7.2; CH(CH$3$)$2$: 2.7–3.0 C-I: ~95; Aromatic C: 120–140 Not reported
(E)-2,6-Diisopropyl-N-(pyridin-4-ylmethylene)aniline Imine H: 8.3; Pyridinyl H: 7.2–8.5 Imine C: 160.1; Pyridinyl C: 150.2 Calculated: 290.18; Found: 290.18
4,4'-Methylenebis(2,6-diisopropylaniline) Methylene H: 3.8; Aromatic H: 6.6–7.1 Methylene C: 35.6; Aromatic C: 125–140 Not reported

Research Findings and Limitations

  • Catalytic Performance: Bridged derivatives (e.g., 4,4'-methylenebis(2,6-diisopropylaniline)) form binuclear aluminum complexes that exhibit higher activity in ε-caprolactone polymerization (85% yield) compared to mononuclear analogs .
  • Toxicity : 2,6-Diisopropylaniline derivatives like 2,6-diisopropylphenyl isocyanate show high toxicity (557.27 µg g$^{-1}$ in PBAT mulch films), necessitating safety evaluations .
  • Spectral Trends : Imine formation in Schiff bases shifts $ ^1H $ NMR signals downfield (e.g., imine proton at 8.3 ppm in pyridinylmethylene derivative) compared to parent anilines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Horner olefination, as demonstrated in structurally analogous systems . Key steps include coupling 4-diethylamino-3,5-diisopropylbenzaldehyde with phosphonate derivatives under basic conditions. Yield optimization requires precise control of temperature (20–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, can be mitigated by slow addition of electrophiles and inert atmosphere conditions. Characterization of intermediates via TLC or inline IR spectroscopy is critical for monitoring progression .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity assessment, as validated for related aromatic amines . Gas chromatography (GC) with flame ionization detection (FID) may supplement this, especially for volatile byproducts. Structural confirmation requires 1^1H/13^{13}C NMR spectroscopy, focusing on aromatic proton splitting patterns and methylene bridge signals (δ 3.8–4.2 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm molecular ion peaks (expected m/z ~353.5 for [M+H]+^+) .

Q. How should researchers handle stability and storage to prevent degradation?

  • Methodological Answer : Store the compound in amber glass vials under nitrogen at 2–30°C to minimize oxidative degradation . Stability studies using accelerated thermal testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC for emerging peaks, particularly at retention times corresponding to deaminated or oxidized byproducts. Avoid aqueous environments due to potential hydrolysis of the methylene bridge .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : The electron-rich aniline core facilitates participation in photoinduced electron-transfer reactions. For catalytic studies, cyclic voltammetry can determine redox potentials (e.g., E1/2_{1/2} for oxidation) in acetonitrile with 0.1 M TBAPF6_6. DFT calculations (B3LYP/6-31G*) may model charge distribution, highlighting the amino and isopropyl groups’ steric and electronic effects on reaction pathways .

Q. How can computational modeling predict substituent effects on the compound’s electronic properties?

  • Methodological Answer : Use Gaussian or ORCA software to perform frontier molecular orbital (FMO) analysis. Compare HOMO-LUMO gaps of derivatives with varying substituents (e.g., nitro or methoxy groups). Solvent effects (PCM model) should be included to simulate real-world conditions. Validate predictions experimentally via UV-Vis spectroscopy (e.g., λmax_{\text{max}} shifts in ethanol) .

Q. How to resolve contradictions in reported spectroscopic data across studies?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Cross-validate findings using orthogonal techniques:

  • NMR : Compare spectra in deuterated DMSO vs. CDCl3_3; paramagnetic shifts may indicate trace metal impurities.
  • MS : Use high-resolution MS (HRMS) to distinguish isobaric interferences.
  • Chromatography : Employ gradient HPLC with diode-array detection to isolate co-eluting contaminants .

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